SCOULERIN HCl

Acetylcholinesterase Alzheimer's Disease Neurological Research

Scoulerin HCl (discretamine HCl) is a strategically differentiated tetrahydroprotoberberine (THPB) alkaloid. Unlike berberine, its non-aromatized C-ring drives a unique polypharmacology: dopamine D1/D2 receptor antagonism (Ki=22/214 nM), GABAA agonism, PI3K/AKT/mTOR inhibition, and dual antimitotic activity via microtubule disruption plus direct AURKB inhibition. Validated against multidrug-resistant P. falciparum (IC50=3.1-5.4 µM) and superior AChE inhibition vs. galanthamine. Procure this high-purity tool compound to benchmark novel antimalarials, dissect mitotic checkpoint signaling, or validate dopaminergic pathway targets in CNS disorders.

Molecular Formula C19H22ClNO4
Molecular Weight 363.838
CAS No. 20180-95-4
Cat. No. B560005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCOULERIN HCl
CAS20180-95-4
Synonyms2,9-Dioxy-3,10-dimethoxyberbine, 3,10-Dimethoxy-13a-alpha-berbine-2,9-diol, hydrochloride
Molecular FormulaC19H22ClNO4
Molecular Weight363.838
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl
InChIInChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H/t15-;/m1./s1
InChIKeyJQFCGPKOYFMORW-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scoulerin HCl (CAS 20180-95-4): A Multi-target Tetrahydroprotoberberine Alkaloid for Focused Neurological and Oncological Research Procurement


Scoulerin HCl (discretamine HCl) is a benzylisoquinoline-derived tetrahydroprotoberberine (THPB) alkaloid [1]. It exhibits a distinct polypharmacological profile, acting as an antagonist at dopamine D1/D2 and α1-adrenergic receptors, an agonist at GABAA receptors, and an inhibitor of the PI3K/AKT/mTOR axis, microtubule polymerization, and BACE1 [1]. Unlike its structural analog berberine, scoulerine lacks a fully aromatized C-ring, a feature that critically alters its receptor binding landscape and downstream cellular effects [1].

Scoulerin HCl Procurement: Why Generic THPB Analogs Like Tetrahydropalmatine (THP) Cannot Substitute Its Specific Activity Fingerprint


Tetrahydroprotoberberines (THPBs) display widely divergent pharmacological activities based on subtle substituent variations on their core skeleton [1]. While scoulerine (3,10-dimethoxy-2,9-diol) demonstrates potent anti-acetylcholinesterase (AChE) activity and antiproliferative effects via microtubule disruption, its close analog tetrahydropalmatine (THP) does not share the same potency in these specific assays [1]. Furthermore, scoulerine's distinct dopamine D1/D2 binding affinities (Kis = 22/214 nM) differ significantly from other THPB alkaloids like stepholidine, underscoring that pharmacological activity cannot be predicted by structural similarity within this class alone [1].

Quantitative Evidence for Scoulerin HCl: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


AChE Inhibition Potency: Scoulerine vs. Galanthamine and Cheilanthifoline

Scoulerine demonstrates significantly superior anti-acetylcholinesterase (AChE) activity compared to the clinically used drug galanthamine and its structural analog cheilanthifoline in a direct comparative assay [1]. Its Minimum Inhibitory Requirement (MIR) value was 0.0015 nmol, which is two-fold better (more potent) than galanthamine's MIR of 0.003 nmol [1]. Cheilanthifoline showed weak activity in the same study [1].

Acetylcholinesterase Alzheimer's Disease Neurological Research

Antiplasmodial Activity: Scoulerine vs. Cheilanthifoline, Protopine, and Stylopine

In a screen of alkaloids from Corydalis dubia, scoulerine exhibited the most potent antiplasmodial activity among the compounds tested [1]. It displayed IC50 values of 5.4 μM against the antifolate-sensitive TM4/8.2 strain and 3.1 μM against the multidrug-resistant K1CB1 strain of P. falciparum [1]. Other tested alkaloids, including cheilanthifoline, showed weaker activity in this head-to-head comparison [1].

Antimalarial Plasmodium falciparum Neglected Tropical Disease

Antiproliferative Potency in Cancer: Scoulerine's Micromolar IC50 Range in Leukemia Cell Lines

Scoulerine inhibits mitochondrial dehydrogenase activity across a panel of human leukemia cell lines with IC50 values ranging from 2.7 to 6.5 µM, demonstrating consistent antiproliferative potency in this disease context [1]. This is accompanied by a mechanism involving microtubule network disruption and G2/M-phase cell cycle arrest, which is a distinct profile from many DNA-damaging agents [1].

Oncology Leukemia Antimitotic

Dopamine Receptor Binding Affinity: Scoulerine's Selective Profile (Ki = 22/214 nM)

Scoulerine demonstrates high-affinity and selective binding to human dopamine D1 and D2 receptors in HEK293 cell membranes, with Ki values of 22 nM and 214 nM, respectively [1]. Notably, at a concentration of 10 µM, it does not exhibit significant binding to serotonin 5-HT1A or 5-HT2A receptor subtypes, indicating a cleaner dopaminergic profile compared to other CNS-active THPB alkaloids like stepholidine which have mixed D1/D2/5-HT1A activities [1].

Dopamine Receptors CNS Pharmacology Antipsychotic

In Vivo Validation: Scoulerine Attenuates Methamphetamine-Induced Conditioned Place Preference (CPP) in Mice

In a mouse behavioral model of drug-seeking, systemic administration of scoulerine at a dose of 5 mg/kg significantly attenuated methamphetamine-induced conditioned place preference (CPP) [1]. This in vivo result provides a functional correlate to its in vitro dopamine receptor antagonism, demonstrating that its central pharmacological activity translates into a measurable behavioral outcome relevant to addiction research [1].

Behavioral Pharmacology Addiction Research CNS

Mechanistic Insight: Direct Inhibition of Aurora Kinase B (AURKB) Activity

Mechanistic studies have identified that scoulerine directly inhibits Aurora kinase B (AURKB) activity at concentrations that induce supernumerary centrosomes and polyploidy in cancer cells [1]. This specific kinase inhibition contributes to its antimitotic and antiproliferative effects, providing a defined molecular target that distinguishes it from other microtubule-targeting agents which may lack this dual activity [1].

Aurora Kinase Mitotic Kinase Inhibitor Oncology

Prioritized Research Applications for Scoulerin HCl Procurement Based on Validated Differentiators


Lead Compound for Next-Generation Antimalarial Agents Against Resistant Strains

Scoulerin HCl is a validated hit with demonstrated potency (IC50 = 3.1-5.4 µM) against both drug-sensitive and multidrug-resistant P. falciparum strains, outperforming other co-isolated alkaloids in head-to-head testing [1]. This makes it a high-priority starting point for medicinal chemistry campaigns aimed at developing novel antimalarials to combat resistance. Its unique tetrahydroprotoberberine scaffold offers a distinct chemotype compared to standard quinoline or artemisinin-based drugs, providing a potential new mechanism of action to be explored [1].

Mechanistic Probe for Antimitotic and Aurora Kinase B (AURKB) Inhibitor Research

Procurement of Scoulerin HCl is strategically justified for oncology programs investigating dual-mechanism antimitotics. It serves as a valuable tool compound due to its dual ability to disrupt microtubule dynamics and directly inhibit Aurora kinase B (AURKB) activity [1]. This dual pharmacology, confirmed in recent mechanistic studies, differentiates it from classic microtubule poisons (e.g., paclitaxel, vincristine) and provides a unique chemical probe to dissect mitotic checkpoint signaling and cytokinesis [1].

Reference Standard for Dopamine D1/D2 Receptor Binding and Behavioral Studies

For neuroscience researchers, Scoulerin HCl represents a well-characterized, high-affinity dopamine D1/D2 ligand (Ki = 22/214 nM) with a favorable selectivity profile over serotonergic receptors [1]. Its utility as a reference standard in receptor binding assays is supported by in vivo behavioral data showing efficacy in a methamphetamine-induced CPP model at a 5 mg/kg dose [1]. This package of in vitro and in vivo data makes it a robust tool for studying dopaminergic signaling pathways in addiction and other CNS disorders.

Positive Control for Acetylcholinesterase (AChE) Inhibition and Alzheimer's Disease Research

Scoulerin HCl is a potent AChE inhibitor (MIR = 0.0015 nmol) that is two-fold more effective than the approved drug galanthamine in a comparable assay [1]. This established potency justifies its procurement as a high-quality positive control in enzymatic assays for screening new chemical entities targeting Alzheimer's disease and other cholinergic dysfunctions [1]. Its use can help validate assay systems and benchmark the activity of novel AChE inhibitors being developed for CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCOULERIN HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.